![molecular formula C28H40FNO6 B10779729 (8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl neopentylcarbamate](/img/structure/B10779729.png)
(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl neopentylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CHEMBL526566 is a bioactive compound listed in the ChEMBL database, which is a manually curated database of bioactive molecules with drug-like properties. This compound is of interest to researchers in the fields of chemistry, biology, and medicine due to its potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of CHEMBL526566 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are typically detailed in scientific literature and patents, which provide step-by-step procedures for the preparation of this compound .
Industrial Production Methods: Industrial production of CHEMBL526566 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: CHEMBL526566 can undergo various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
CHEMBL526566 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in chemical assays and studies of reaction mechanisms.
Biology: Investigated for its effects on biological pathways and cellular processes.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products .
Mecanismo De Acción
The mechanism of action of CHEMBL526566 involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways and cellular processes, leading to its observed effects. The exact molecular targets and pathways involved are typically identified through experimental studies and computational modeling .
Similar Compounds:
- CHEMBL123456
- CHEMBL654321
- CHEMBL789012
Comparison: CHEMBL526566 is unique in its specific molecular structure and bioactivity profile. Compared to similar compounds, it may exhibit different potency, selectivity, and therapeutic effects. These differences can be attributed to variations in molecular interactions and binding affinities with target proteins .
Propiedades
Fórmula molecular |
C28H40FNO6 |
|---|---|
Peso molecular |
505.6 g/mol |
Nombre IUPAC |
[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] N-(2,2-dimethylpropyl)carbamate |
InChI |
InChI=1S/C28H40FNO6/c1-16-11-20-19-8-7-17-12-18(32)9-10-25(17,5)27(19,29)21(33)13-26(20,6)28(16,22(34)14-31)36-23(35)30-15-24(2,3)4/h9-10,12,16,19-21,31,33H,7-8,11,13-15H2,1-6H3,(H,30,35)/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1 |
Clave InChI |
QIOJSKJMCPAOBC-XYWKZLDCSA-N |
SMILES isomérico |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)OC(=O)NCC(C)(C)C)C)O)F)C |
SMILES canónico |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)OC(=O)NCC(C)(C)C)C)O)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



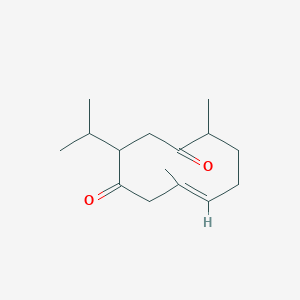
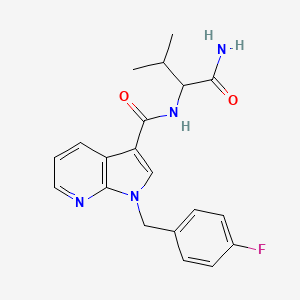
![(2R)-1-{4-[(4-Anilino-5-bromopyrimidin-2-YL)amino]phenoxy}-3-(dimethylamino)propan-2-OL](/img/structure/B10779661.png)
![(s)-3,4-Dihydro-2-(3-methoxyphenyl)-4-methylamino-2h-thieno[3,2-e]-1,2-thiazine-6-sulfonamide-1,1-dioxide](/img/structure/B10779670.png)

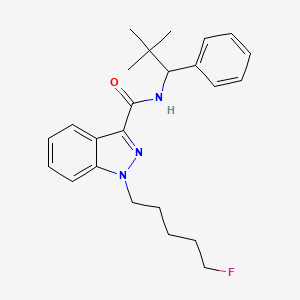
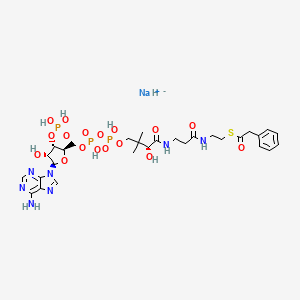
![(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,4S)-4-(1-ethylcyclobutyl)-4-hydroxybut-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10779689.png)

![N-[(2S)-1-[[(1S,3R)-3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]spiro[indene-1,4'-piperidine]-1'-carboxamide](/img/structure/B10779702.png)
![8-Chloro-2-isopropyl-3-(3-(3-(methylsulfonyl)phenoxy)phenyl)imidazo[1,2-a]pyridine](/img/structure/B10779717.png)
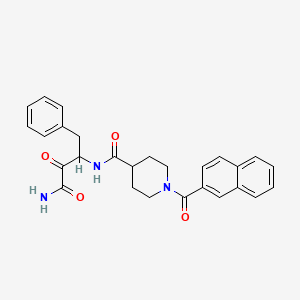

![(8R)-8-[3-(2-Fluoropyridin-3-yl)phenyl]-8-[4-(trifluoromethoxy)phenyl]-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine](/img/structure/B10779742.png)